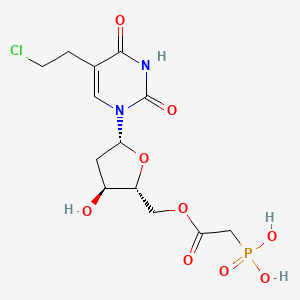
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRN 6004064, also known as 3-Chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the chemical formula C9H5ClO2S. This compound is characterized by a benzothiophene ring substituted with a chlorine atom and a carboxylic acid group. It is a white or off-white crystalline solid with limited solubility in common organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction proceeds through the formation of an intermediate, which is then acidified to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
科学研究应用
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: The compound can act as a catalyst in certain biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action for 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
- 3-Bromobenzo[b]thiophene-2-carboxylic acid
- 3-Iodobenzo[b]thiophene-2-carboxylic acid
- 3-Fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
102132-43-4 |
|---|---|
分子式 |
C19H27N3O3 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C19H27N3O3/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22(25)19(14,5)6/h7-10,22H,11H2,1-6H3,(H,20,24)(H,21,23) |
InChI 键 |
AFXDLHVAXZPKJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC([NH+](C2(C)C)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)





![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)





